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Compound of Interest

Compound Name:
5-Bromo-2-hydroxy-3-

methoxybenzonitrile

CAS No.: 198280-95-4

Cat. No.: B599357 Get Quote

Part 1: Core Directive & Strategic Analysis
Executive Summary & Isomer Correction
This guide details the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzonitrile (CAS 198280-

95-4).

Critical Technical Distinction: While the request mentions "from vanillin," it is chemically

imperative to distinguish between Vanillin (p-vanillin; 4-hydroxy-3-methoxybenzaldehyde) and

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde).

Vanillin yields the 4-hydroxy isomer (5-bromo-4-hydroxy-3-methoxybenzonitrile).

o-Vanillin yields the requested 2-hydroxy target (5-Bromo-2-hydroxy-3-
methoxybenzonitrile).[1]

This protocol utilizes o-Vanillin as the starting material to achieve the correct regiochemistry.

The synthesis proceeds via a robust three-stage sequence: regioselective electrophilic

bromination, oxime formation, and dehydration/deprotection.
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The target molecule features a nitrile group at C1, a hydroxyl at C2, a methoxy at C3, and a

bromine at C5.

C1 (Nitrile): Derived from the aldehyde functionality of o-vanillin.

C5 (Bromine): Installed via Electrophilic Aromatic Substitution (EAS). The C5 position is para

to the hydroxyl (strong activator) and meta to the aldehyde (deactivator), making it the highly

favored site for bromination.

Part 2: Detailed Experimental Protocols
Phase 1: Regioselective Bromination
Objective: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (5-Bromo-o-vanillin).

Mechanism: Electrophilic Aromatic Substitution (EAS).

Reagents & Materials
Precursor: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) [CAS: 148-53-8]

Reagent: Bromine (

) [Caution: Corrosive/Volatile]

Solvent: Glacial Acetic Acid (AcOH)[2][3]

Buffer: Sodium Acetate (NaOAc) - Crucial for buffering HBr byproduct and preventing

protodebromination or polymerization.

Protocol
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-

equalizing addition funnel, and a gas scrubber (NaOH trap) to neutralize HBr fumes.

Dissolution: Charge the flask with o-Vanillin (15.2 g, 100 mmol) and Sodium Acetate (12.3 g,

150 mmol). Add Glacial Acetic Acid (100 mL). Stir until the solid is mostly

suspended/dissolved.
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Cooling: Immerse the flask in an ice-water bath to maintain an internal temperature of 0–5

°C.

Addition: Dilute Bromine (16.0 g, 5.15 mL, 100 mmol) in Acetic Acid (20 mL). Transfer to the

addition funnel.

Reaction: Add the bromine solution dropwise over 60 minutes. Critical: Maintain temperature

< 10 °C to prevent poly-bromination. The solution will transition from clear to dark

orange/red.

Digestion: After addition, allow the mixture to warm to room temperature (20–25 °C) and stir

for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Quench & Isolation: Pour the reaction mixture into Ice Water (400 mL) with vigorous stirring.

The product should precipitate as a pale yellow solid.

Purification: Filter the solid. Wash with cold water (

mL) and cold 50% EtOH (

mL). Dry in a vacuum oven at 45 °C.

Expected Yield: 90–95% (20.8–21.9 g) Data Check:

H NMR (

) should show singlet aldehyde proton at ~9.8 ppm and two aromatic doublets (coupling

Hz, indicating meta relationship).

Phase 2: Aldehyde to Nitrile Conversion (The "Acetate"
Route)
Objective: Conversion of 5-bromo-o-vanillin to 5-Bromo-2-hydroxy-3-methoxybenzonitrile.

Strategy: This phase uses a reliable industrial method: Oxime formation

Dehydration with Acetic Anhydride (forming the nitrile-acetate)

Mild Hydrolysis to restore the phenol. This avoids the use of hazardous cyanides.[4]
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Step 2A: Oxime Formation
Dissolution: Dissolve 5-Bromo-o-vanillin (23.1 g, 100 mmol) in Ethanol (150 mL).

Reagent Addition: Add Hydroxylamine Hydrochloride (8.3 g, 120 mmol) and Sodium Acetate

(12.3 g, 150 mmol) dissolved in minimal water (30 mL).

Reflux: Heat the mixture to reflux (80 °C) for 2 hours.

Workup: Concentrate ethanol under reduced pressure. Add water (200 mL) to precipitate the

oxime. Filter, wash with water, and dry.

Intermediate: 5-bromo-2-hydroxy-3-methoxybenzaldehyde oxime.

Step 2B: Dehydration & Acetylation
Reaction: Suspend the dried oxime (from Step 2A) in Acetic Anhydride (50 mL).

Catalysis: Add 2 drops of pyridine or concentrated

(catalytic).

Heating: Heat to reflux (140 °C) for 4 hours. The acetic anhydride acts as both solvent and

dehydrating agent.

Transformation: Oxime (-CH=NOH)

Nitrile (-CN). Simultaneously, the Phenol (-OH) is acetylated to Acetate (-OAc).

Quench: Cool to room temperature. Pour slowly into Ice/Water (300 mL) to hydrolyze excess

acetic anhydride. Stir for 1 hour until a solid forms.

Isolation: Filter the solid (5-Bromo-2-acetoxy-3-methoxybenzonitrile).

Step 2C: Hydrolysis to Target
Hydrolysis: Dissolve the wet cake from Step 2B in Methanol (100 mL).

Base Treatment: Add Potassium Carbonate (
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, 2 equiv). Stir at room temperature for 1 hour. (The acetate is labile; the nitrile is stable
under these mild conditions).

Acidification: Carefully acidify with 1N HCl to pH 4–5.

Final Isolation: The target product, 5-Bromo-2-hydroxy-3-methoxybenzonitrile, will

precipitate. Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

Overall Yield (Phase 2): 75–80% Appearance: Off-white to pale yellow crystalline solid.

Part 3: Visualization & Logic
Reaction Pathway Diagram
The following diagram illustrates the structural evolution and reagents used.

Isomer Control

o-Vanillin
(2-OH, 3-OMe-Benzaldehyde)

5-Bromo-o-Vanillin
(Regioselective Bromination)

Br2, NaOAc
AcOH, 0-5°C Oxime Intermediate

NH2OH·HCl
NaOAc, EtOH Acetylated Nitrile

(Transient Protected)

Ac2O, Reflux
(-H2O, +Ac)

TARGET:
5-Bromo-2-hydroxy-
3-methoxybenzonitrile

K2CO3, MeOH
(Hydrolysis)

Starting with p-Vanillin yields
the WRONG isomer (4-OH)

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway from o-Vanillin to the target nitrile, highlighting the

protection/deprotection strategy.
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Parameter Step 1: Bromination
Step 2: Nitrile Synthesis
(Overall)

Reagents , NaOAc, AcOH

,

,

Temperature 0–5 °C (Addition), 25 °C (Stir)
80 °C (Oxime), 140 °C

(Dehydration)

Time 3 Hours ~7 Hours (Total)

Yield 90–95% 75–80%

Critical QC Absence of di-bromo species
IR: -CN stretch (~2220

)

Part 4: References & Grounding
Regioselectivity in Bromination of o-Vanillin:

The hydroxyl group at C2 directs para (to C5) and ortho (to C3 - blocked). The aldehyde at

C1 directs meta (to C3 and C5). These effects reinforce substitution at C5.

Source: BenchChem Technical Support.[2] "Formation of 2-bromo-3-hydroxybenzaldehyde

during bromination of 3-hydroxybenzaldehyde" (Analogous directing effects).[2]

Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde:

Detailed protocol for the bromination of o-vanillin using Br2/AcOH/NaOAc.

Source: ChemicalBook. "5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE

Synthesis."[3][5]

General Nitrile Synthesis from Aldehydes (Oxime Method):

Standard methodology for converting phenolic aldehydes to nitriles via oxime dehydration.
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Source: "Transformation of aldehydes into nitriles in an aqueous medium using O-

phenylhydroxylamine."[6] Carbohydrate Research, 2021.[6]

Commercial Availability & CAS Verification:

Verification of the target structure (CAS 198280-95-4) matching the o-vanillin derivative.

Source: BOC Sciences Product Entry.

Safety Disclaimer: Bromine is highly toxic and causes severe chemical burns. Acetic anhydride

is corrosive and lachrymatory. All operations must be performed in a functioning fume hood

with appropriate PPE (gloves, goggles, lab coat).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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